4-[(Cyclohexyloxy)methyl]benzaldehyde
Description
4-[(Cyclohexyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a cyclohexyloxy methyl (-CH₂-O-cyclohexyl) substituent at the para position of the aromatic ring. This compound is part of a broader class of aromatic aldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves nucleophilic substitution or etherification reactions, similar to methods described for related compounds (e.g., reaction of 4-(bromomethyl)benzaldehyde with cyclohexanol under basic conditions) .
Properties
IUPAC Name |
4-(cyclohexyloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h6-10,14H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVGECKCMDQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 4-[(Cyclohexyloxy)methyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-[(Cyclohexyloxy)methyl]benzoic acid.
Reduction: 4-[(Cyclohexyloxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Cyclohexyloxy)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular metabolism and signal transduction .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Reactivity and Functional Group Influence
- Ether vs. Thioether Groups : The cyclohexyloxy methyl group in 4-[(Cyclohexyloxy)methyl]benzaldehyde is less electron-withdrawing than the methylthio group in 4-(Methylthio)benzaldehyde, making the latter more reactive in nucleophilic aromatic substitutions .
- Stability : Unlike 4-(Bromomethyl)benzaldehyde (a reactive alkylating agent), the ether linkage in the target compound offers greater hydrolytic stability .
Biological Activity
4-[(Cyclohexyloxy)methyl]benzaldehyde is an organic compound that has gained attention in recent years for its potential biological activities. This compound features a benzaldehyde moiety substituted with a cyclohexyloxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- Chemical Structure : The compound consists of a benzaldehyde ring with a cyclohexyloxy group attached to the para position of the aldehyde.
The biological activity of 4-[(Cyclohexyloxy)methyl]benzaldehyde can be attributed to its ability to interact with various molecular targets, including proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclohexyloxy moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.
Antimicrobial Activity
Research has indicated that compounds similar to 4-[(Cyclohexyloxy)methyl]benzaldehyde exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
Studies have shown that benzaldehyde derivatives possess anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways.
Anti-inflammatory Effects
There is evidence that aromatic aldehydes can modulate inflammatory responses. 4-[(Cyclohexyloxy)methyl]benzaldehyde may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-[(Cyclohexyloxy)methyl]benzaldehyde, it is useful to compare it with related compounds:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Structure | Moderate | Low |
| Benzylideneacetone | Structure | High | Moderate |
| 4-[(Cyclopentyloxy)methyl]benzaldehyde | Structure | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
